BenchChemオンラインストアへようこそ!

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Muscarinic acetylcholine receptor Binding affinity 4-amino-piperidine scaffold

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (benzoylbenzylfentanyl) is a structurally differentiated fentanyl analog in which an N-benzoyl moiety replaces the prototypical N-propionyl group. This substitution shifts the metabolic pathway to predominant N-dealkylation and yields a unique LC-QTOF-MS/MS signature ([M+H]⁺ m/z 371.2105, product ions m/z 91.0538/174.1281), making it an indispensable certified reference standard for forensic laboratories validating confirmatory methods per EMCDDA guidelines. Its weak muscarinic M1–M3 binding (Ki 7.94–15.8 μM) and expected negligible μ-opioid activity offer a low-regulatory-burden, structurally matched negative control for opioid receptor assays, while the +1.3 ΔlogP vs. benzylfentanyl enables precise ADME-Tox permeability profiling in 4-amino-piperidine chemical space.

Molecular Formula C25H26N2O
Molecular Weight 370.5 g/mol
CAS No. 95869-86-6
Cat. No. B12767442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide
CAS95869-86-6
Molecular FormulaC25H26N2O
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)27(23-14-8-3-9-15-23)24-16-18-26(19-17-24)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2
InChIKeyTVPYSIMEYHFHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (CAS 95869-86-6): Procurement-Relevant Identity and Physicochemical Baseline


N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (CAS 95869-86-6), also known as benzoylbenzylfentanyl or N-benzyl phenyl norfentanyl, is a synthetic small molecule (MF: C₂₅H₂₆N₂O; MW: 370.49 g/mol) belonging to the 4-amino-piperidine class [1]. It is a fentanyl analog in which the N-propionyl group of fentanyl is replaced by an N-benzoyl group and the N-phenethyl substituent is replaced by an N-benzyl group [2]. The compound has been described as a synthetic intermediate for the preparation of antiarrhythmic benzopyran derivatives, anti-asthma benzimidazolone neurokinin 1 antagonists, and as an analgesic lead [3]. It is listed in the FDA UNII database as benzoylbenzylfentanyl and is monitored as a new psychoactive substance (NPS) [4].

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (CAS 95869-86-6): Why In-Class Compounds Cannot Be Freely Interchanged


Within the 4-amino-piperidine class, minor structural modifications produce drastic shifts in receptor binding profiles and metabolic fate. The target compound bears an N-benzoyl (phenylcarbonyl) moiety, which distinguishes it from N-propionyl analogs such as benzylfentanyl (Ki μ-opioid = 213 nM) and from optimized M3 muscarinic antagonists that achieve sub-nanomolar M3 affinity through additional substitutions [1]. Even among closely related fentanyl analogs sharing the N-benzylpiperidine core, the acyl group identity (benzoyl vs. propionyl vs. acetyl) dictates both the primary metabolic pathway (N-dealkylation vs. demethylation/hydroxylation) and the dominant metabolite biomarkers [2]. Consequently, procurement decisions relying on 'in-class' interchangeability risk selecting a compound with an entirely different target engagement profile and metabolic signature, undermining experimental reproducibility and regulatory compliance.

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (CAS 95869-86-6): Quantitative Differentiation Evidence for Scientific Procurement


Evidence 1: Muscarinic Receptor Binding Profile — Weak Pan-MAChR Affinity vs. Optimized M3 Antagonists

The target compound exhibits uniformly weak binding affinity across muscarinic acetylcholine receptor subtypes M1, M2, and M3, with Ki values in the low micromolar range [1]. This contrasts sharply with optimized derivatives from the same 4-amino-piperidine series (e.g., compound 2 in Mitsuya et al. 2002) that achieve sub-nanomolar Ki at human M3-R (Ki up to 1 nM) with 3- to 40-fold selectivity over M2-R [2]. The target compound serves as the unoptimized scaffold (compound 1 in that study), making it a validated negative control or chemical starting point for structure–activity relationship (SAR) studies requiring a defined low-affinity baseline.

Muscarinic acetylcholine receptor Binding affinity 4-amino-piperidine scaffold

Evidence 2: Opioid Receptor Activity — Inferred Low μ-Opioid Affinity vs. Fentanyl and Benzylfentanyl

While direct μ-opioid receptor binding data for the target compound have not been published, its closest structurally characterized analog, benzylfentanyl (N-(1-benzylpiperidin-4-yl)-N-phenylpropanamide), exhibits a Ki of 213 nM at the μ-opioid receptor, approximately 200-fold weaker than fentanyl itself [1]. The target compound differs from benzylfentanyl by replacement of the N-propionyl group with an N-benzoyl group, introducing additional steric bulk and aromaticity that, based on fentanyl SAR, is expected to further reduce opioid receptor engagement [2]. Benzylfentanyl was formally de-scheduled in the US after DEA testing determined it to be 'essentially inactive' as an opioid [1].

μ-opioid receptor Fentanyl analog Structure–activity relationship

Evidence 3: Forensic Analytical Signature — LC-QTOF-MS/MS Differentiation from Co-Class Fentanyl Analogs

The target compound can be unambiguously distinguished from co-class fentanyl analogs through its unique LC-QTOF-MS/MS signature [1]. The protonated molecular ion [M+H]⁺ at m/z 371.2105 (C₂₅H₂₇N₂O⁺, mass error 3.4 ppm) and its characteristic product ions at m/z 91.0538 (benzyl fragment) and m/z 174.1281 (N-phenylpiperidine fragment) provide a forensic fingerprint that differs from benzoylfentanyl ([M+H]⁺ m/z 385.2272), acetylbenzylfentanyl ([M+H]⁺ m/z 309.1967), and 3-phenylpropanoylfentanyl ([M+H]⁺ m/z 399.2434) [1]. The chromatographic retention time of ~8.2 min under the specified LC conditions further differentiates it from related analogs eluting at 7.4–8.7 min [1].

Forensic toxicology LC-QTOF-MS/MS New psychoactive substances Analytical reference standard

Evidence 4: Metabolic Pathway Differentiation — Predominant N-Dealkylation vs. Demethylation in Co-Class Analogs

In cryopreserved human hepatocyte incubations (5 μM, up to 5 h), benzoylbenzylfentanyl is predominantly metabolized via N-dealkylation, yielding a nor-metabolite as the primary biotransformation product [1]. This metabolic pathway is shared with acetylbenzylfentanyl and 3-phenylpropanoylfentanyl but differs from 3-fluoro-methoxyacetylfentanyl, which is primarily metabolized via demethylation [1]. The nor-metabolite of benzoylbenzylfentanyl has been identified as a suitable biomarker metabolite for forensic urine screening, providing a specific metabolic fingerprint distinct from co-ingested fentanyl analogs that produce demethylated or hydroxylated biomarkers [1].

Drug metabolism Hepatocyte incubation Biomarker metabolite N-dealkylation

Evidence 5: Physicochemical Properties — Computed LogP and Molecular Weight Differentiation from Benzylfentanyl

The target compound has a computed XLogP3-AA of 5.0 and a molecular weight of 370.5 g/mol [1], compared to benzylfentanyl (N-propionyl analog) with XLogP3-AA of approximately 3.7 and MW of 322.4 g/mol [2]. The higher lipophilicity and molecular weight of the benzamide derivative are expected to influence membrane permeability, protein binding, and CNS penetration, making it a chemically distinct tool compound for physicochemical profiling studies where incremental changes in logP are correlated with biological outcomes.

Lipophilicity XLogP3 Molecular weight Physicochemical property

N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide (CAS 95869-86-6): Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


Scenario A: Certified Analytical Reference Standard for Forensic Toxicology and NPS Identification

The compound's fully characterized LC-QTOF-MS/MS signature ([M+H]⁺ m/z 371.2105, product ions m/z 91.0538 and 174.1281, RT ~8.2 min) and established metabolic pathway (predominant N-dealkylation to nor-metabolite) make it an essential certified reference standard for forensic laboratories [1][2]. Its unambiguous differentiation from co-eluting or structurally similar fentanyl analogs (benzoylfentanyl, acetylbenzylfentanyl, 3-phenylpropanoylfentanyl) is critical for the accurate identification of seized materials and the validation of confirmatory methods in biological matrices, as recommended by the EMCDDA and national drug monitoring programs [1].

Scenario B: Defined Low-Affinity Muscarinic Receptor Scaffold for SAR and Probe Development

With weakly binding Ki values of 7.94 μM (M1), 9.99 μM (M2), and 15.8 μM (M3) [3], the target compound serves as a well-characterized, low-affinity starting point for medicinal chemistry campaigns targeting muscarinic receptor subtype selectivity. Researchers can use it as a reference baseline to quantify affinity gains and selectivity improvements when synthesizing and testing novel 4-amino-piperidine derivatives, building on the SAR framework established by Mitsuya et al., where optimized analogs achieved sub-nanomolar M3 affinity with 3- to 40-fold selectivity over M2 [4].

Scenario C: Opioid-Inactive Structural Analog for μ-Opioid Receptor Control Experiments

Based on the structural analogy to benzylfentanyl (Ki μ-opioid = 213 nM, ~200-fold weaker than fentanyl) and the additional steric bulk of the benzamide group, this compound is expected to exhibit negligible μ-opioid receptor activity [5][6]. This makes it suitable as a structurally matched, pharmacologically inactive control compound in opioid receptor binding and functional assays, reducing the regulatory, safety, and security burdens associated with handling potent fentanyl analogs while maintaining close chemical similarity for comparative studies [5].

Scenario D: High-LogP Physicochemical Probe for Membrane Permeability and CNS Exposure Studies

With a computed XLogP3 of 5.0 and molecular weight of 370.5 g/mol [7], this compound fills a specific lipophilicity niche among N-benzylpiperidine amides. Compared to benzylfentanyl (XLogP3 ≈ 3.7, MW = 322.4 g/mol) [8], the ΔlogP of +1.3 provides a measurable difference in passive membrane permeability and potential CNS penetration, making the target compound a useful probe in ADME-Tox panels designed to correlate incremental lipophilicity changes with pharmacokinetic outcomes in the 4-amino-piperidine chemical space.

Quote Request

Request a Quote for N-(1-Benzylpiperidin-4-yl)-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.